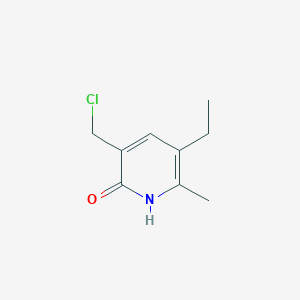

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H12ClNO/c1-3-7-4-8(5-10)9(12)11-6(7)2/h4H,3,5H2,1-2H3,(H,11,12) |

InChI Key |

GXWNRIBYMAZFNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)CCl)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one

General Synthetic Strategy

The synthesis of this compound typically involves functionalization of a pyridin-2-one core, introducing chloromethyl and alkyl substituents at specific positions. The process often requires multi-step reactions including chlorination, alkylation, and sometimes catalytic hydrogenation or oxidation steps.

Key Synthetic Routes

Chloromethylation of Substituted Pyridin-2-one Derivatives

One common approach is the chloromethylation of a suitably substituted pyridin-2-one, where the chloromethyl group is introduced at the 3-position. This can be achieved by reacting 3-methylpyridin-2-one derivatives with chlorinating agents under controlled conditions.

- Typical reagents : Chlorinating agents such as N-chlorosuccinimide (NCS), benzoyl peroxide as a radical initiator.

- Solvents : Dichloromethane or dichloroethane.

- Temperature : Moderate heating (50–100 °C) for several hours.

- Yields : High yields (around 80%) with high purity (>99%) are achievable with optimized conditions.

For example, a related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is prepared by reacting 4,5-dimethyl-1,3-dioxol-2-one with N-chlorosuccinimide and benzoyl peroxide in dichloroethane at 100 °C for 5 hours, yielding 83.89% crude product, which after purification reaches 99.02% purity.

Base-Mediated Substitution on Chloromethylpyridine Derivatives

Another method involves the reaction of chloromethyl-substituted amino-pyridine derivatives with bases such as potassium hydroxide in protic solvents like methanol under elevated temperature and pressure.

- Process : The chloromethyl-amino-pyridine intermediate is reacted with KOH in methanol in an autoclave at 160–200 °C (typically around 180 °C) for 16 hours.

- Catalysts : No additional catalysts are required, but platinum-based catalysts are used in preceding steps to prepare the chloromethyl-amino-pyridine intermediate.

- Yields and Purity : Total yields of around 84% with purity >99% have been reported.

- Advantages : This method is efficient, avoids chromatography, and is suitable for scale-up.

Chlorination of Pyridin-2-one Precursors

Chlorination of pyridin-2-one derivatives, such as 6-chloro-1H-pyridin-2-one, using chlorine gas in the presence of carboxylic acids (e.g., acetic acid) at controlled temperatures (15–30 °C) can lead to chlorinated pyridinones.

- Reaction conditions : Chlorine gas is bubbled through a stirred solution of the pyridinone in aqueous carboxylic acid under slight positive pressure.

- Control : Temperature and chlorine feed rate are controlled to avoid side reactions.

- Product isolation : The chlorinated product precipitates out during the reaction.

- Industrial relevance : This method is adapted for large-scale production of trichlorinated pyridinones, which are intermediates in insecticide synthesis.

While this method is for trichlorinated derivatives, the principles of controlled chlorination can be adapted for selective chloromethylation in related pyridinone systems.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Formation of azido, thiocyanato, or amino derivatives.

Oxidation Products: Formation of pyridinone derivatives with higher oxidation states.

Reduction Products: Formation of reduced pyridinone derivatives with lower oxidation states.

Scientific Research Applications

3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Pyridazin-3(2H)-one Derivatives ()

Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., 3a-3h) share a ketone-containing heterocyclic core but differ in ring structure (pyridazinone vs. pyridinone) and substituents. These derivatives feature a chlorine atom at position 5 and a phenyl group at position 6, with additional substitutions at position 2. In contrast, the target compound has a pyridin-2-one core with a chloromethyl group and alkyl substituents. The pyridazinone ring’s additional nitrogen atom may alter electronic properties and reactivity compared to pyridinones .

3-(Chloromethyl)pyridine-HCl ()

This pyridine derivative lacks the ketone group of pyridinones but shares the chloromethyl substituent. The absence of the pyridinone ring’s electron-withdrawing ketone likely increases the chloromethyl group’s electrophilicity, contributing to its potent cytotoxicity (LD50 = 0.0756 mM in BALB/c-3T3 cells) and classification as a Level A carcinogen . The target compound’s pyridinone core and alkyl groups may reduce such toxicity, though direct data are unavailable.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Patented compounds like 2-(5-chloropyridin-3-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fused-ring systems with chlorine substituents. While pharmacologically distinct, these highlight the importance of chlorine and alkyl groups in modulating bioactivity. The target compound’s simpler pyridinone scaffold may offer synthetic advantages .

Pharmacological Potential

While ’s fused-ring pyrido-pyrimidinones suggest chlorine and alkyl groups enhance drug-like properties, the target compound’s simpler structure could streamline synthesis and reduce metabolic liabilities.

Biological Activity

3-(Chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-6-methyl... | 32 | Staphylococcus aureus |

| Control Compound A | 16 | Staphylococcus aureus |

| Control Compound B | 64 | Escherichia coli |

MIC: Minimum Inhibitory Concentration

In a study focused on antimicrobial activity, this compound demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial potency. Comparative analysis with control compounds shows that while it is effective, there are compounds with superior efficacy.

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of emerging viral infections. The compound's structural features may enhance its ability to inhibit viral replication.

Case Study: Inhibition of Viral Replication

A recent case study investigated the antiviral properties of various pyridine derivatives, including our compound of interest. The study reported that:

- In vitro testing showed that the compound inhibited viral replication by approximately 50% at a concentration of 25 µg/mL.

- The mechanism of action was suggested to involve interference with viral entry into host cells.

Anticancer Activity

Pyridine derivatives have been studied for their anticancer effects, particularly as kinase inhibitors. The structural modifications in compounds like this compound could contribute to selective inhibition of cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-(Chloromethyl)-5-ethyl-6-methyl... | 10 | MCF7 (Breast Cancer) |

| Control Compound C | 5 | MCF7 (Breast Cancer) |

| Control Compound D | 20 | HeLa (Cervical Cancer) |

IC50: Half Maximal Inhibitory Concentration

In tests against the MCF7 breast cancer cell line, the compound exhibited an IC50 value of 10 µM, suggesting promising anticancer activity compared to control compounds.

Q & A

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5-ethyl-6-methyl-1H-pyridin-2-one, and how do reaction conditions influence yield?

The synthesis of pyridinone derivatives often involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation using halides in acetone with potassium carbonate as a base, monitored by TLC for reaction completion . Adjusting solvents (e.g., acetone vs. DMF) and bases (K₂CO₃ vs. NaH) can significantly alter reaction rates and yields. For chloromethyl-containing analogs, introducing the chloromethyl group typically requires careful control of stoichiometry to avoid over-alkylation. Purification via preparative TLC or column chromatography is critical to isolate the target compound from byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are essential for confirming substituent positions. For example, methyl groups in similar pyridinones resonate at δ 2.5–3.0 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- IR : Stretching frequencies for carbonyl (C=O) groups in pyridinones are typically observed at 1650–1750 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for chlorinated derivatives.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity, particularly for assessing residual solvents or unreacted intermediates.

Q. How can researchers mitigate cytotoxicity risks during handling?

Chloromethyl groups in heterocycles, such as 3-(chloromethyl)pyridine-HCl, are associated with cytotoxicity (e.g., LD₅₀ = 0.0756 mM in BALB/c-3T3 cells) . Recommendations:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid direct skin contact; implement spill containment protocols.

- Substitute with less reactive analogs (e.g., hydroxymethyl) during preliminary screening to reduce hazards.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group acts as an electrophilic site due to the electron-withdrawing effect of the chlorine atom, facilitating nucleophilic attack by amines, thiols, or alkoxides. For example, in analogs like 5-ethyl-6-methyl-3-(benzylamino)pyridin-2(1H)-one, substitution occurs at the chloromethyl position with benzylamine under mild conditions . Kinetic studies using DFT calculations can model transition states and predict regioselectivity. Solvent polarity and temperature also influence activation energy; polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

Q. How do structural modifications (e.g., ethyl/methyl substituents) affect bioactivity in related pyridinones?

Structure-activity relationship (SAR) studies on analogs reveal:

- Ethyl groups : Enhance lipophilicity, improving membrane permeability. For instance, 5-ethyl-6-methylpyridinones show increased bioavailability compared to unsubstituted derivatives .

- Chloromethyl groups : Introduce reactivity for covalent binding to biological targets (e.g., enzyme active sites). However, this may also increase off-target toxicity .

- Substitution patterns : Positioning ethyl and methyl groups at C5 and C6, respectively, optimizes steric and electronic interactions with target proteins, as seen in kinase inhibitors .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), aqueous solubility, and CYP inhibition. For chloromethyl derivatives, high logP (>3) may indicate poor solubility, requiring formulation adjustments .

- Docking Studies : Used to model interactions with targets like kinases or GPCRs, guiding rational design of analogs with improved affinity .

Q. How can researchers resolve contradictions in biological assay data (e.g., cytotoxicity vs. therapeutic potential)?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration thresholds). For example, 3-(chloromethyl)pyridine-HCl showed carcinogenicity in BALB/c-3T3 cells but may exhibit therapeutic effects at lower doses . Strategies:

- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple cell lines.

- Metabolic profiling : Identify detoxification pathways (e.g., glutathione conjugation) that mitigate toxicity.

- Comparative studies : Use structural analogs without the chloromethyl group to isolate toxicity mechanisms .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct formation : Over-alkylation or dimerization can occur. Use of mild bases (e.g., K₂CO₃) and low temperatures minimizes side reactions .

- Column chromatography : Optimize eluent systems (e.g., hexane/EtOAc gradients) to separate closely related impurities.

- Crystallization : Ethanol/water mixtures often yield pure crystals, confirmed by sharp melting points and single-crystal XRD .

Q. How can researchers validate the compound’s stability under storage conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines).

- HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis of chloromethyl to hydroxymethyl groups) .

- Recommendations : Store under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.